1,2-二月桂酰-sn-甘油-3-磷酸乙醇胺

描述

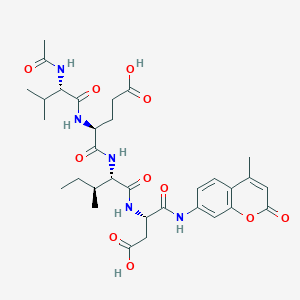

1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) is a water-soluble derivative of phosphatidylethanolamine with lauric acid (12:0) acyl chains . It is used to prepare anionic liposomes and binary giant unilamellar vesicles .

Molecular Structure Analysis

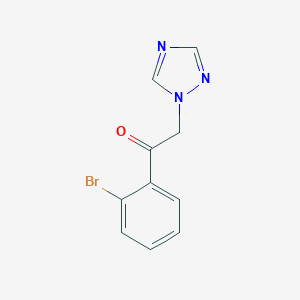

The molecular formula of DLPE is C29H58NO8P . The IUPAC name is [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate . The molecular weight is 579.75 .科学研究应用

细胞膜的组成部分

DLPE 是一种磷脂,是细菌和神经系统中细胞膜的主要成分之一 . 它在维持这些细胞的完整性和功能方面起着至关重要的作用。

脂质体生产

DLPE 通常用于脂质体的生成 . 脂质体是至少具有一个脂质双层的球形囊泡。它们被用作营养物质和药物的给药载体。

胶束的形成

DLPE 也用于胶束的生成 . 胶束是脂质分子,它们在水溶液中排列成球形。它们被用于各种工业和消费产品,包括清洁产品和化妆品。

药物递送系统

基于 DLPE 的粒子药物递送研究显示出令人鼓舞的结果 . DLPE 的分散体已被证明具有亚稳态,允许操纵延迟成核。这为设计用于治疗性有效载荷药物递送的新型模式提供了新的途径。

合成脂质研究

DLPE 用于合成脂质研究 . 它被用来研究合成脂质的性质和行为以及它们在各个领域的潜在应用。

代谢研究

DLPE 是大肠杆菌代谢反应中产生的代谢物 . 因此,它可用于与细菌代谢相关的研究。

作用机制

Target of Action

1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) is a derivative of phosphatidylethanolamine with lauric acid (12:0) acyl chains . It primarily targets cell membranes, where it can be used as liposomes .

Mode of Action

DLPE interacts with its targets by integrating into the lipid bilayer of cell membranes. As a liposome, it can encapsulate and deliver various bioactive agents, enhancing their cellular uptake .

Biochemical Pathways

As a phosphatidylethanolamine derivative, it may influence the synthesis and metabolism of phospholipids .

Pharmacokinetics

As a liposome, it can potentially enhance the bioavailability of encapsulated drugs by facilitating their delivery to target cells .

Result of Action

The molecular and cellular effects of DLPE’s action largely depend on the bioactive agents it delivers as a liposome. For instance, it has been used to efficiently deliver genes into human cancer cells .

属性

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGYVWRJIZPQMM-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59752-57-7 | |

| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59752-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059752577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]ethylene dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1O2S89PCE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DLPE influence the characteristics of model lipid membranes?

A1: DLPE can significantly alter the properties of model membranes. For instance, when incorporated into monolayers with other phospholipids, DLPE modifies membrane fluidity and surface potential. [] This effect is also observed in bilayer systems, impacting the diffusion of water molecules within the membrane. [] Moreover, the presence of DLPE can influence the activity of enzymes like phospholipase A2, highlighting its role in modulating membrane-protein interactions. [, ]

Q2: Can you elaborate on the phase behavior of DLPE in model membrane systems?

A2: DLPE exhibits distinct phase behavior in monolayers depending on the lateral pressure. At room temperature, it exists in a liquid expanded (LE) phase below a specific surface pressure, beyond which it transitions into a liquid condensed (LC) phase. [] This transition is marked by a noticeable increase in surface viscosity and compressibility modulus. []

Q3: What are the advantages of using DLPE in liposome preparations?

A3: DLPE is often incorporated into liposome formulations due to its ability to influence liposome size and morphology. [, ] Studies utilizing Coarse Grained Molecular Dynamics (CGMD) simulations have demonstrated that the inclusion of DLPE allows for predicting the resulting liposome size, which aligns with empirical observations. [] This predictability is crucial for controlled drug delivery applications.

Q4: How is DLPE utilized in studying protein-membrane interactions?

A4: Researchers utilize modified DLPE molecules, such as those containing photoactivatable groups, to investigate protein interactions at the membrane interface. [] By incorporating a photoactivatable 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine derivative (ASA-DLPE) into model membranes, researchers can covalently crosslink proteins interacting with the membrane upon UV irradiation. [] This technique enables the identification of membrane-interacting proteins and provides valuable insights into their function.

Q5: What is the role of computational chemistry in understanding DLPE behavior?

A5: Molecular dynamics simulations, specifically CGMD, have proven invaluable in predicting the behavior of DLPE in liposome formulations. [] These simulations can accurately predict liposome size, which is consistent with experimental findings. [] Such computational approaches offer valuable insights into the self-assembly processes of DLPE and its interactions with other molecules.

Q6: Are there any studies on enzymatic modifications of DLPE?

A6: Yes, researchers have explored enzymatic modifications of DLPE for various applications. For instance, phospholipase D (PLD) has been successfully employed to catalyze the transphosphatidylation of DLPE with ethanolamine, leading to the production of 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine. [] This enzymatic approach highlights the potential for modifying DLPE's headgroup for targeted applications.

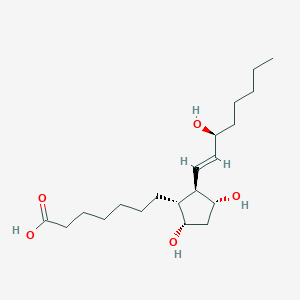

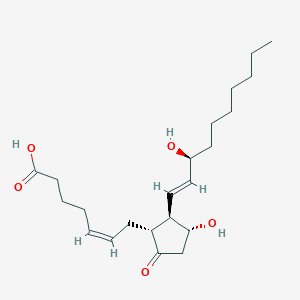

Q7: Can you describe the structural characteristics of DLPE?

A7: DLPE comprises a glycerol backbone with two lauroyl (dodecanoyl) chains esterified at the sn-1 and sn-2 positions, and a phosphoethanolamine group attached to the sn-3 position. While specific spectroscopic data may vary depending on the study and techniques employed, techniques like neutron diffraction have been used to determine the conformation of DLPE in gel phases, revealing an all-trans conformation of the lauroyl chains and a specific alignment of the zwitterionic dipoles in the headgroups. []

Q8: Is there any information available on the stability of DLPE?

A8: While specific stability data for DLPE might require further investigation, research suggests that giant vesicles produced with DLPE and other phospholipids exhibit stability during long-term storage at 4°C. [] This finding indicates potential for storage and utilization of DLPE-containing formulations, but further research is needed to comprehensively assess its stability under various conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)